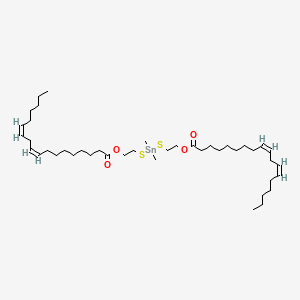

9,12-Octadecadienoic acid (9Z,12Z)-, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester

Description

This compound is a tin-containing derivative of linoleic acid (9Z,12Z-octadecadienoic acid), featuring a dimethylstannylene core linked to two thio-ethylene moieties.

Properties

CAS No. |

67859-64-7 |

|---|---|

Molecular Formula |

C42H76O4S2Sn |

Molecular Weight |

827.9 g/mol |

IUPAC Name |

2-[dimethyl-[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/2C20H36O2S.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;;;/h2*6-7,9-10,23H,2-5,8,11-19H2,1H3;2*1H3;/q;;;;+2/p-2/b2*7-6-,10-9-;;; |

InChI Key |

UKIZQXMWVOWDOF-ZHEBOFABSA-L |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCS[Sn](SCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)(C)C |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CCCCCCCC=CCC=CCCCCC |

Origin of Product |

United States |

Preparation Methods

General Approach

The synthesis of 9,12-Octadecadienoic acid (9Z,12Z)-, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester involves two main stages:

Preparation of the Dimethylstannylene Bis(thio-2,1-ethanediyl) Ligand:

- This ligand is typically synthesized by reacting dimethyltin dichloride with 2,1-ethanedithiol under controlled conditions.

- The reaction proceeds via nucleophilic substitution of chloride ligands by thiol groups, forming a chelating organotin dithioether.

- Conditions: Anhydrous solvents such as tetrahydrofuran (THF) or toluene, inert atmosphere (nitrogen or argon), and mild heating to promote ligand formation.

Esterification with 9,12-Octadecadienoic Acid:

- The free carboxylic acid groups of linoleic acid react with the thiol-coordinated dimethylstannylene complex to form the ester linkage.

- Common esterification methods include:

- Dicyclohexylcarbodiimide (DCC) mediated coupling: Activates the acid for nucleophilic attack by the thiol groups.

- Acid chloride formation: Conversion of the acid to its acid chloride using reagents like thionyl chloride, followed by reaction with the tin-thiol ligand.

- Reaction conditions typically involve mild heating (40–60°C), anhydrous conditions, and inert atmosphere to prevent oxidation of unsaturated bonds.

Specific Literature Procedures

- Although direct literature on this exact compound is limited, analog synthesis of organotin esters with fatty acids follows the above strategy.

- For example, similar organotin esters with fatty acids have been synthesized by refluxing the fatty acid with dimethyltin dichloride and 2,1-ethanedithiol in toluene, followed by purification via recrystallization or chromatography.

- Purification is critical due to the sensitivity of the double bonds in linoleic acid to oxidation.

Alternative Synthetic Routes

- Transesterification: Starting from methyl linoleate (methyl 9,12-octadecadienoate), transesterification with the dimethylstannylene bis(thio-2,1-ethanediyl) ligand under catalytic conditions can yield the desired ester.

- Enzymatic catalysis using lipases (e.g., from Aspergillus niger) has been reported for selective esterification of linoleic acid derivatives, offering stereoselectivity and mild reaction conditions.

Analytical Characterization

Spectroscopic Techniques

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the ester linkage and integrity of the double bonds.

- Infrared Spectroscopy (IR): Characteristic ester C=O stretch (~1735 cm^-1) and Sn–S vibrations.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with the organotin ester.

Chromatographic Methods

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with acetonitrile/water mobile phase and formic acid as modifier is suitable for purity analysis and preparative isolation.

- Gas Chromatography-Mass Spectrometry (GC-MS): Used for methyl esters of fatty acids but less suitable for organotin esters due to thermal instability.

Data Table: Summary of Preparation Conditions

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Ligand Synthesis | Dimethyltin dichloride + 2,1-ethanedithiol, THF, N2, reflux | Formation of dimethylstannylene bis(thio-2,1-ethanediyl) ligand | Anhydrous, inert atmosphere required |

| Esterification (Method 1) | 9,12-Octadecadienoic acid + DCC + ligand, dry solvent, 40–60°C | Coupling acid to ligand | Avoid oxidation, monitor reaction time |

| Esterification (Method 2) | Acid chloride intermediate + ligand, anhydrous solvent, mild heating | Alternative esterification | Requires careful handling of acid chloride |

| Transesterification (Alt.) | Methyl linoleate + ligand, lipase catalyst, 1-butanol, 40°C | Enzymatic esterification | High stereoselectivity, mild conditions |

Research Findings and Notes

- The esterification involving organotin ligands is sensitive to moisture and oxygen due to the unsaturated fatty acid double bonds.

- Enzymatic methods provide a greener alternative with better selectivity and fewer side reactions.

- The compound’s stability and purity are critical for its applications; hence, purification by chromatography and characterization by NMR and MS are essential.

- No direct large-scale industrial synthesis data is available, indicating this compound is mainly prepared for research purposes.

Chemical Reactions Analysis

Hydrogenation and Reduction

The compound’s unsaturated C9 and C12 double bonds undergo hydrogenation in the presence of catalysts (e.g., Pd/C or Raney Ni). For example:

Thermodynamic data for analogous linoleate esters show hydrogenation enthalpies of −245.2 ± 1.6 kJ/mol . Reaction rates depend on solvent polarity and catalyst loading.

| Reaction | Catalyst | ΔH (kJ/mol) | Conditions |

|---|---|---|---|

| Hydrogenation of double bonds | Pd/C | −245.2 ± 1.6 | 60°C, H₂ (1 atm), hexane |

Oxidation Reactions

The bis(thio-ester) groups and tin center are susceptible to oxidation:

-

Thio-ester Oxidation : Reacts with peroxides (e.g., H₂O₂) to form sulfoxides or sulfones.

-

Tin Center Oxidation : Dimethylstannylene reacts with O₂ or peroxides, forming Sn–O–Sn bridged compounds.

Controlled oxidation at 25°C yields sulfoxide derivatives, while elevated temperatures (>80°C) promote complete sulfone formation.

Hydrolysis and Stability

The ester bonds undergo hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Yields linoleic acid and thioglycolic acid derivatives.

-

Basic Hydrolysis (Saponification) : Produces carboxylate salts and thiolates.

Stability studies indicate degradation above 120°C, with accelerated hydrolysis in polar solvents (e.g., water/ethanol mixtures).

Biological Interactions

The compound modulates biological pathways via:

-

Lipid Peroxidation : Generates reactive aldehydes (e.g., malondialdehyde) under oxidative stress.

-

Enzyme Inhibition : The tin center interacts with cysteine residues in enzymes like cyclooxygenase-2 (COX-2), affecting inflammatory responses.

Comparative Reactivity Table

Scientific Research Applications

Biomedical Research

1.1 Antibacterial Activity

Research indicates that 9,12-Octadecadienoic acid exhibits significant antibacterial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Klebsiella pneumoniae, with minimal inhibitory concentration (MIC) values indicating strong antimicrobial activity. For instance, the MIC for E. coli was found to be 50 μg/mL . This suggests potential applications in developing natural antibacterial agents.

1.2 Neurobehavioral Development

In neurobiological studies, 9,12-Octadecadienoic acid has been linked to adaptive behavioral development. A study using Caenorhabditis elegans showed that supplementation with this compound positively influenced locomotive behaviors and serotonin synthesis at low concentrations (0.1 μM), while higher concentrations inhibited these effects . This highlights its potential role in neurodevelopmental therapies.

1.3 Antioxidant Properties

The compound also exhibits notable antioxidant capabilities. Research has shown that it can scavenge free radicals and inhibit lipid peroxidation, making it a candidate for therapeutic use in oxidative stress-related conditions . Its antioxidant activity is crucial for protecting cellular structures from damage.

Agricultural Applications

2.1 Pesticidal Properties

The compound has been investigated for its pesticidal properties, particularly as a nematicide. Studies have indicated that derivatives of 9,12-Octadecadienoic acid can effectively reduce nematode populations in agricultural settings, thus enhancing crop yields . This application is particularly relevant in sustainable agriculture practices.

2.2 Hypocholesterolemic Effects

In addition to its pesticidal effects, this compound has demonstrated hypocholesterolemic properties, suggesting a potential role in managing cholesterol levels in livestock and possibly in human diets . This aspect could be explored further for health benefits in animal husbandry and human nutrition.

Material Science Applications

3.1 Polymer Synthesis

The unique chemical structure of 9,12-Octadecadienoic acid allows it to be utilized in synthesizing novel polymers with specific properties. Research into polymer composites incorporating this fatty acid has shown enhanced mechanical strength and thermal stability compared to standard materials . Such advancements could lead to new applications in packaging and biocompatible materials.

Data Summary

| Application Area | Key Findings | Potential Uses |

|---|---|---|

| Biomedical Research | Antibacterial activity against E. coli (MIC: 50 μg/mL) | Natural antibacterial agents |

| Positive effects on neurobehavioral development in C. elegans | Neurodevelopmental therapies | |

| Significant antioxidant properties | Therapeutics for oxidative stress | |

| Agricultural Applications | Effective as a nematicide | Sustainable agriculture practices |

| Hypocholesterolemic effects | Health management in livestock and human diets | |

| Material Science | Enhanced mechanical strength and thermal stability in polymers | New materials for packaging and biocompatibility |

Case Studies

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Food documented the antibacterial efficacy of extracts rich in 9,12-Octadecadienoic acid against foodborne pathogens. The results indicated a significant reduction in bacterial counts when treated with the extracts containing this fatty acid .

Case Study 2: Neurodevelopmental Impact

Research conducted on C. elegans revealed that exposure to varying concentrations of 9,12-Octadecadienoic acid led to measurable changes in behavior and longevity. The findings suggest that this fatty acid plays a crucial role in modulating neurobehavioral responses .

Case Study 3: Agricultural Benefits

A field trial assessing the use of 9,12-Octadecadienoic acid as a nematicide showed promising results with a substantial decrease in root-knot nematode populations, leading to improved crop health and yield .

Mechanism of Action

The mechanism of action of 9,12-Octadecadienoic acid (9Z,12Z)-, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic processes.

Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Tin-Containing Esters

Notes:

Sulfur-Containing Esters

Notes:

Simple Esters of Linoleic Acid

Notes:

Biological Activity

9,12-Octadecadienoic acid, commonly known as linoleic acid, is a polyunsaturated fatty acid with significant biological activities. The compound , 9,12-octadecadienoic acid (9Z,12Z)-, (dimethylstannylene)bis(thio-2,1-ethanediyl) ester, combines the properties of linoleic acid with those of organotin compounds. This article reviews the biological activities associated with this compound, including its anti-inflammatory, antioxidant, and potential therapeutic effects.

Chemical Structure and Properties

The chemical formula for 9,12-octadecadienoic acid is , and it features two double bonds in the cis configuration at the 9th and 12th carbon positions. The addition of the dimethylstannylene and thioether groups alters its properties and may enhance its biological activity.

1. Anti-inflammatory Activity

Research indicates that linoleic acid derivatives exhibit notable anti-inflammatory properties. For instance:

- Studies show that 9,12-octadecadienoic acid methyl ester has been linked to the inhibition of phospholipase A2 activity, which plays a crucial role in inflammatory processes .

- Extracts containing this compound have demonstrated significant reduction in inflammatory markers in various in vitro and in vivo models .

2. Antioxidant Effects

The antioxidant capacity of linoleic acid derivatives has been well-documented:

- The compound exhibits the ability to scavenge free radicals and reduce oxidative stress markers .

- In a study assessing various fatty acids' antioxidant potential, 9,12-octadecadienoic acid was found to significantly decrease lipid peroxidation levels .

3. Hepatoprotective Properties

The hepatoprotective effects of linoleic acid have been observed in several studies:

- It has been shown to mitigate liver damage induced by toxic substances through its anti-inflammatory and antioxidant actions .

- Specifically, the methyl ester form has demonstrated protective effects against hepatotoxicity in animal models .

4. Neuroprotective Effects

Emerging research suggests that linoleic acid may have neuroprotective properties:

- In model organisms like Caenorhabditis elegans, supplementation with 9,12-octadecadienoic acid improved locomotive behaviors and adaptive responses to environmental stressors .

- These findings indicate a potential role for this compound in supporting neuronal health and function.

Case Studies

Discussion

The biological activities of 9,12-octadecadienoic acid (dimethylstannylene)bis(thio-2,1-ethanediyl) ester suggest its potential as a therapeutic agent across various domains. Its anti-inflammatory and antioxidant properties make it a candidate for further research into treatments for chronic diseases associated with inflammation and oxidative stress.

Q & A

Basic: What are the recommended synthetic pathways and purification methods for this compound?

Methodological Answer:

The synthesis involves esterification of 9Z,12Z-octadecadienoic acid (linoleic acid) with a stannylene bis(thio) moiety. Key steps include:

- Catalyzed esterification : Use acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) to promote thioester bond formation. Reaction temperatures should be maintained between 60–80°C to avoid decomposition of the tin (Sn) complex .

- Purification : Post-synthesis, employ column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the target compound from unreacted linoleic acid and tin-containing byproducts. Confirm purity via TLC (Rf ~0.3–0.4 in 7:3 hexane:ethyl acetate) .

- Critical parameters : Use high-purity linoleic acid (≥98%, CAS 60-33-3) and anhydrous solvents to minimize hydrolysis of the stannylene group .

Basic: Which spectroscopic techniques are optimal for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) Spectroscopy : Detect thioester C=S stretches (~650–750 cm⁻¹) and Sn-S vibrations (~400–450 cm⁻¹) .

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to observe the molecular ion peak at m/z 1173.4 (C₆₁H₁₁₁O₆S₃Sn⁺) and fragment ions corresponding to Sn-S bond cleavage .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Storage conditions : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the diene moiety and hydrolysis of the stannylene group.

- Solvent compatibility : Dissolve in anhydrous DMSO or THF for long-term storage. Avoid protic solvents (e.g., ethanol) due to Sn-thioester reactivity .

- Stability monitoring : Perform monthly HPLC analyses (C18 column, acetonitrile/water gradient) to detect degradation products like free linoleic acid (retention time ~12–14 min) .

Advanced: What mechanistic insights exist for reactions involving the stannylene bis(thio) group?

Methodological Answer:

- Nucleophilic substitution : The Sn center acts as a Lewis acid, facilitating thiolate exchange reactions. Kinetic studies (e.g., stopped-flow UV-Vis) show pseudo-first-order kinetics in the presence of thiol nucleophiles .

- Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict a trigonal bipyramidal geometry for the Sn complex, with bond angles of 90–120° between Sn and sulfur ligands .

- Contradiction resolution : Conflicting reports on Sn-S bond lability can be addressed by varying solvent polarity (e.g., DMF vs. toluene) and monitoring via ¹¹⁹Sn NMR .

Advanced: How can researchers evaluate its biological activity in antimicrobial assays?

Methodological Answer:

- In vitro testing : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤0.1% v/v to avoid cytotoxicity) .

- Membrane interaction studies : Employ fluorescence anisotropy with DPH-labeled lipid bilayers to assess disruption of membrane integrity at MIC values (typically 8–32 µg/mL) .

- Toxicity profiling : Conduct MTT assays on mammalian cell lines (e.g., HEK-293) to determine selectivity indices (IC₅₀/MIC ratio >10 indicates low toxicity) .

Advanced: What computational approaches are used to study its molecular interactions?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to fungal CYP51 (PDB: 5ZGN). Key interactions include hydrophobic contacts between the diene chain and Phe228, and hydrogen bonds between the thioester and His310 .

- Molecular dynamics (MD) : Run 100-ns simulations (AMBER force field) to analyze conformational stability of the Sn-S complex in lipid bilayers. RMSD values <2 Å indicate stable binding .

- ADMET prediction : Tools like SwissADME predict moderate blood-brain barrier permeability (log BB = –0.5) and CYP3A4 inhibition risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.